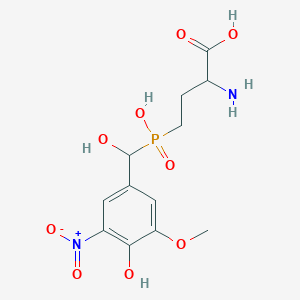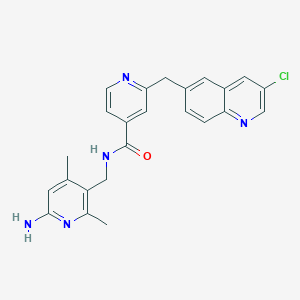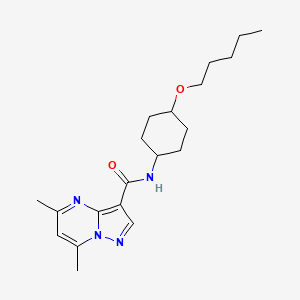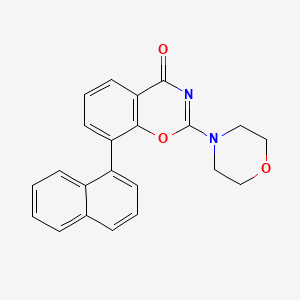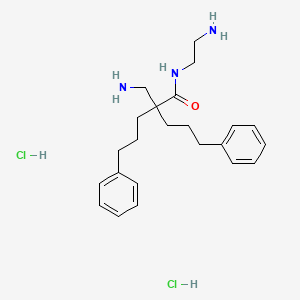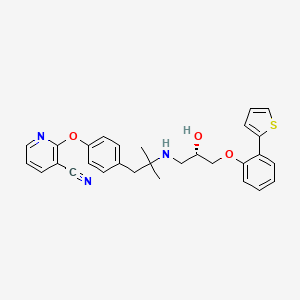
LY3295668
Übersicht
Beschreibung
LY3295668 is a selective inhibitor of Aurora kinase A, a protein kinase that plays a critical role in cell division by regulating mitotic spindle formation and stability. Overexpression of Aurora kinase A is often associated with tumorigenesis, making it an attractive target for cancer therapeutics .
Wirkmechanismus
- LY3295668 specifically targets Aurora A kinase (AurA). AurA is a serine/threonine protein kinase that plays a critical role in regulating mitotic and meiotic processes during cell cycle progression .
- This compound inhibits AurA with remarkable selectivity (1000-fold) over Aurora B kinase (AurB) .
- Its dual mechanism of action involves:
- The maximum tolerated dose (MTD) is 25 mg twice daily (BID) .
- Its manageable toxicity profile and activity in patients with locally advanced or metastatic solid tumors have been observed .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Vorbereitungsmethoden
The synthesis of LY3295668 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that this compound is produced through a series of chemical reactions that ensure high selectivity and potency against Aurora kinase A .
Analyse Chemischer Reaktionen
LY3295668 unterliegt verschiedenen chemischen Reaktionen, die sich hauptsächlich auf seine Wechselwirkung mit Aurora-Kinase A konzentrieren. Die Verbindung ist so konzipiert, dass sie die Autophosphorylierung von Aurora-Kinase A an Thr288 inhibiert, was zu einem mitotischen Arrest und Apoptose in Krebszellen führt . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind ATP-kompetitive Inhibitoren und zellbasierte Assays zur Bewertung der Kinaseaktivität . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die phosphorylierte und nicht-phosphorylierte Form von Aurora-Kinase A .
Wissenschaftliche Forschungsanwendungen
LY3295668 hat in präklinischen und klinischen Studien ein erhebliches Potenzial für die Behandlung verschiedener Krebsarten gezeigt. Es hat eine Wirksamkeit bei der Hemmung des Wachstums einer breiten Palette von Krebszelllinien gezeigt, darunter kleinzelliger Lungenkrebs und Brustkrebszellen . Die Verbindung wurde auch in Xenograft- und patientengeleiteten Tumormodellen evaluiert, wo sie einen Tumorwachstumsarrest oder eine Regression zeigte . Zusätzlich wird this compound auf sein Potenzial untersucht, in Kombination mit Standardtherapiemitteln eingesetzt zu werden, um die therapeutischen Ergebnisse zu verbessern .
Wirkmechanismus
This compound entfaltet seine Wirkung durch die selektive Hemmung von Aurora-Kinase A, was zur Störung der Bildung und Stabilität des mitotischen Spindelapparats führt. Diese Hemmung führt zu einem mitotischen Arrest und der anschließenden Apoptose von Krebszellen . Die Verbindung hat einen doppelten Wirkmechanismus, der DNA-Schäden in der S-Phase und eine Zellzyklusblockade in der Mitose umfasst . Diese kombinierten Aktivitäten tragen zur Empfindlichkeit von Krebszellen gegenüber this compound bei .
Vergleich Mit ähnlichen Verbindungen
LY3295668 ist einzigartig in seiner hohen Selektivität für Aurora-Kinase A gegenüber anderen Aurora-Kinasen wie Aurora-Kinase B und C . Diese Selektivität reduziert das Risiko einer hämatologischen Toxizität, die häufig mit nicht-selektiven Aurora-Kinase-Inhibitoren verbunden ist . Zu ähnlichen Verbindungen gehören Alisertib, ein dualer Inhibitor von Aurora-Kinase A und B, sowie andere Pan-Aurora-Inhibitoren, die alle drei Isoformen angreifen . Die Selektivität von this compound für Aurora-Kinase A macht es zu einer bevorzugten Option für die Krebstherapie, da es Off-Target-Effekte minimiert und die therapeutische Wirksamkeit erhöht .
Eigenschaften
IUPAC Name |
(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClF2N5O2/c1-14-10-21(31-30-14)29-20-7-6-18(26)19(28-20)12-24(23(33)34)8-9-32(15(2)11-24)13-16-4-3-5-17(25)22(16)27/h3-7,10,15H,8-9,11-13H2,1-2H3,(H,33,34)(H2,28,29,30,31)/t15-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQZZYYQTCPEAS-OYLFLEFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C=CC(=N3)NC4=NNC(=C4)C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@](CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C=CC(=N3)NC4=NNC(=C4)C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClF2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1919888-06-4 | |
| Record name | AK-01 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1919888064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AK-01 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WX8O5XV4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of LY3295668 and how does it exert its effects?
A1: this compound is a highly selective, reversible, ATP-competitive inhibitor of AURKA. [, , , ] It binds to the ATP-binding site of AURKA, preventing its phosphorylation and kinase activity. [, ] This inhibition disrupts critical mitotic processes like centrosome maturation, mitotic spindle formation, and spindle checkpoint activation, leading to mitotic arrest and apoptosis in cancer cells. [, , ]
Q2: How does this compound's selectivity for AURKA over AURKB influence its effects?
A2: this compound demonstrates over 1000-fold selectivity for AURKA over AURKB. [, , ] This selectivity is crucial as AURKB inhibition primarily induces polyploidy from cytokinesis failure, which can be epistatic to the mitotic arrest caused by AURKA inhibition. [] By selectively targeting AURKA, this compound promotes mitotic arrest and apoptosis without the undesirable effects of AURKB inhibition like aneuploidy. []
Q3: Beyond mitotic arrest, does this compound affect other cellular processes?
A3: Research suggests that this compound might induce DNA damage in S-phase prior to mitotic block. [] This DNA damage, particularly in MYC-driven tumors like neuroblastoma, could be linked to this compound's interference with AURKA's control of MYC-dependent transcription during S-phase. [] This dual mechanism of action, combining S-phase DNA damage and mitotic arrest, contributes to the compound's efficacy in preclinical models. []
Q4: How does this compound impact the tumor suppressor gene RB1?
A4: Studies have identified a synthetic lethal interaction between AURKA inhibition and loss-of-function mutations in the RB1 tumor suppressor gene. [] this compound exhibited strong cytotoxicity in RB1-deficient cancer cells, suggesting a therapeutic opportunity for RB1-deficient malignancies. [, ] Research suggests that a primed spindle assembly checkpoint (SAC) in RB1-deficient cells creates a unique dependency on AURKA for mitotic exit and survival, rendering them vulnerable to AURKA inhibition by this compound. []
Q5: What is the pharmacokinetic profile of this compound?
A5: this compound is orally bioavailable and exhibits rapid absorption, with peak concentrations achieved within 1-2 hours after administration. [] It follows a two-compartment pharmacokinetic model with a half-life of approximately 21 hours, reaching steady-state within 4-5 days of twice-daily dosing. []
Q6: Does this compound achieve therapeutically relevant concentrations in tumor tissues?
A6: Studies in patient-derived xenograft (PDX) models of glioblastoma demonstrate that this compound reaches pharmacologically relevant unbound concentrations in tumor tissues. [] The median unbound concentration in tumor tissue was found to be significantly higher than its biochemical IC50 for AURKA inhibition. []
Q7: How do this compound plasma concentrations relate to its target engagement and efficacy?
A7: Preclinical pharmacokinetic-pharmacodynamic (PK-PD) models have linked this compound plasma concentrations to its efficacy. [] In these models, sustained inhibition of AURKA phosphorylation (pAURKA) over an extended period was crucial for efficacy. [] The minimum plasma concentrations required for sustained pAURKA inhibition were determined and used to estimate efficacious dose ranges in humans. []
Q8: Has this compound demonstrated anti-tumor efficacy in preclinical models?
A8: this compound has shown promising anti-tumor activity in various preclinical models, including cell lines and xenograft models of small cell lung cancer, [] breast cancer, [, ] neuroblastoma, [] and glioblastoma. [] It effectively inhibits tumor growth and induces tumor regression, both as a single agent and in combination with standard-of-care therapies. [, , , , ]
Q9: Are there specific cancer types where this compound exhibits enhanced efficacy?
A9: Preclinical studies suggest enhanced sensitivity to this compound in tumors driven by MYCN amplification, such as neuroblastoma. [] Additionally, RB1-deficient cancers also exhibit increased susceptibility to this compound. []
Q10: What is the efficacy of this compound in combination therapies?
A10: this compound demonstrates synergistic effects when combined with radiotherapy in preclinical models of glioblastoma, leading to prolonged survival compared to either therapy alone. [] Furthermore, it shows promising synergistic activity with venetoclax (a BCL2 inhibitor) in MYCN-amplified neuroblastoma models, resulting in tumor regressions. [, ]
Q11: What is the current status of this compound in clinical trials?
A11: this compound has been evaluated in Phase I/II clinical trials in patients with advanced solid tumors, including neuroblastoma. [, ] These trials aimed to determine the maximum tolerated dose (MTD), safety profile, and preliminary efficacy of this compound as a single agent and in combination with other therapies. [, , , ]
Q12: What is the MTD of this compound established in clinical trials?
A12: Phase I clinical trials identified the MTD of this compound as 25 mg twice daily (BID). [] This dose was found to be well-tolerated in patients with locally advanced or metastatic solid tumors. []
Q13: Have any resistance mechanisms to this compound been identified?
A13: While specific resistance mechanisms to this compound are still under investigation, research suggests that alterations in AURKA itself or downstream signaling pathways could contribute to resistance. [, ] For instance, studies in hormone receptor-positive (HR+)/HER2- metastatic breast cancer suggest that amplification of AURKA, activating events in AKT1 and RAS, and biallelic RB1 disruption could potentially contribute to resistance to CDK4/6 inhibitors, a class of drugs that this compound has shown synergistic effects with. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


